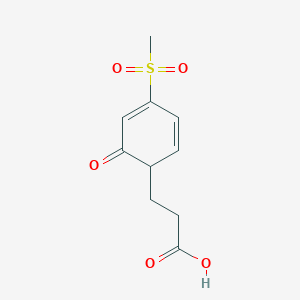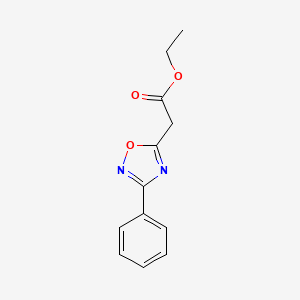
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is further connected to an ethyl acetate moiety.
Preparation Methods
The synthesis of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzophenone hydrazide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction mixture is refluxed in a suitable solvent like ethanol, leading to the formation of the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Scientific Research Applications
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: The compound has applications in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This regioisomer has different nitrogen and oxygen atom positions, leading to variations in its chemical and biological properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with unique properties and applications in medicinal chemistry and materials science.
This compound stands out due to its specific substitution pattern and the presence of the ethyl acetate moiety, which can influence its reactivity and biological activity.
Properties
CAS No. |
13715-47-4 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(14-17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
IJUQYBOVHIZTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


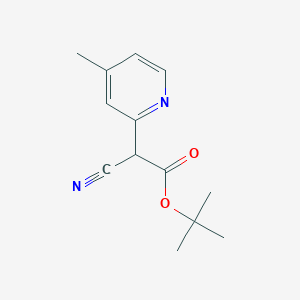
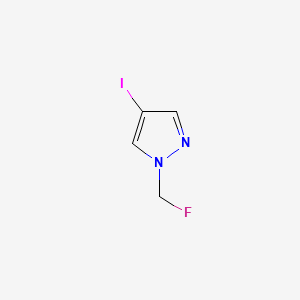

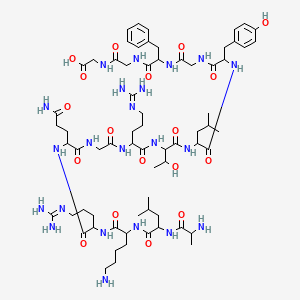
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
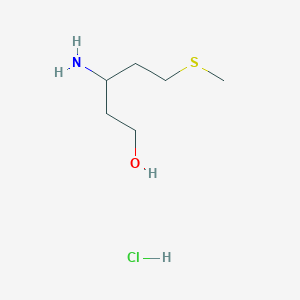
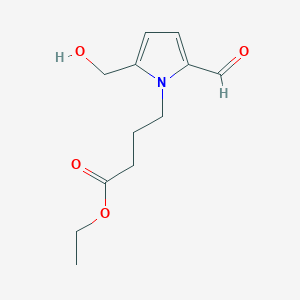
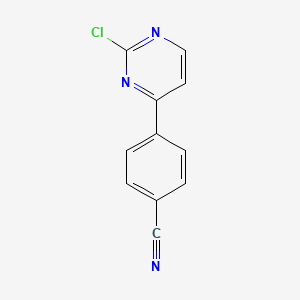
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
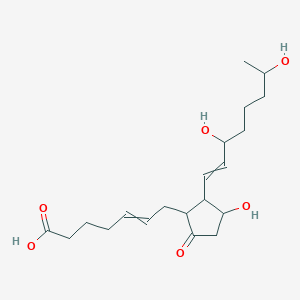
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
